Quarfloxin

Descripción general

Descripción

Quarfloxin es un nuevo derivado de fluoroquinolona que ha despertado gran atención debido a su mecanismo de acción único y sus posibles aplicaciones terapéuticas. Es principalmente conocido por su capacidad para interrumpir la biogénesis del ARN ribosómico en las células cancerosas, lo que lleva a la apoptosis selectiva en las células tumorales mientras se salvan las células normales .

Aplicaciones Científicas De Investigación

Quarfloxin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the interactions between small molecules and ribosomal DNA.

Biology: this compound is employed in research to understand the mechanisms of ribosomal RNA biogenesis and its role in cell proliferation.

Medicine: The compound is being investigated for its potential as an anticancer agent, particularly in targeting tumors with high ribosomal RNA synthesis rates.

Industry: this compound’s unique properties make it a valuable tool in the development of new therapeutic agents and diagnostic tools

Mecanismo De Acción

Quarfloxin ejerce sus efectos uniéndose a estructuras de cuádruplex G dentro del ADN ribosómico. Esta unión interrumpe la interacción entre el ADN ribosómico y la nucleolina, una proteína esencial para la síntesis de ARN ribosómico. Como resultado, la síntesis de ARN ribosómico se inhibe, lo que lleva a la inducción de apoptosis en las células cancerosas. Este mecanismo es altamente selectivo para las células tumorales, lo que hace que la this compound sea un candidato prometedor para la terapia contra el cáncer .

Compuestos similares:

CX-5461: Otro agente de unión a cuádruplex G que inhibe la síntesis de ARN ribosómico.

CX-3543: Un compuesto similar a la this compound, también dirigido a las interacciones del ADN ribosómico.

Telomestatina: Un estabilizador de cuádruplex G con potenciales propiedades anticancerígenas

Singularidad de this compound: this compound destaca por su alta selectividad para las células cancerosas y su capacidad para inducir la apoptosis sin afectar las células normales. Su mecanismo de acción único, que involucra la interrupción de las interacciones nucleolina-ADN ribosómico, lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Quarfloxin plays a significant role in biochemical reactions by inhibiting aberrant ribosomal RNA biogenesis in cancer cells. It interacts with nucleolin, a protein that binds to ribosomal DNA quadruplex structures. By disrupting the nucleolin-ribosomal DNA interaction, this compound effectively inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in tumor cells .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it disrupts ribosomal RNA synthesis, leading to apoptosis. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s disruption of ribosomal RNA synthesis triggers a cascade of events that ultimately result in cell death, while sparing normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nucleolin and ribosomal DNA quadruplex structures. By disrupting these interactions, this compound inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in cancer cells. This mechanism of action highlights the compound’s potential as a targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function have also been noted, with sustained inhibition of ribosomal RNA synthesis and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of ribosomal RNA synthesis and increased apoptosis in cancer cells. At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to ribosomal RNA synthesis. It interacts with nucleolin and ribosomal DNA quadruplex structures, disrupting their interaction and inhibiting ribosomal RNA synthesis. This disruption affects metabolic flux and metabolite levels, leading to the selective induction of apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Studies have shown that this compound accumulates within neural crest-derived tissues in concentrations many times higher than those found in plasma. This extensive biodistribution profile highlights the compound’s potential for targeted cancer therapy .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleolus, where it interacts with nucleolin and ribosomal DNA quadruplex structures. This localization is crucial for its activity, as it allows this compound to effectively disrupt ribosomal RNA synthesis and induce apoptosis in cancer cells .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Quarfloxin se sintetiza a través de una serie de reacciones químicas que involucran la modificación de la estructura central de la fluoroquinolonaLa ruta de síntesis exacta y las condiciones de reacción son propiedad y se han optimizado para obtener un rendimiento y una pureza máximos .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando cromatografía líquida de alta resolución (HPLC) para la purificación. El proceso garantiza que el compuesto cumpla con los estrictos estándares de calidad requeridos para las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Quarfloxin experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar intermedios reactivos.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como borohidruro de sodio e hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos bajo condiciones controladas para lograr reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolona con propiedades electrónicas alteradas, mientras que la reducción puede producir formas más estables y menos reactivas del compuesto .

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar las interacciones entre moléculas pequeñas y el ADN ribosómico.

Biología: this compound se emplea en la investigación para comprender los mecanismos de biogénesis del ARN ribosómico y su papel en la proliferación celular.

Medicina: El compuesto está siendo investigado por su potencial como agente anticancerígeno, particularmente en la orientación de tumores con altas tasas de síntesis de ARN ribosómico.

Industria: Las propiedades únicas de this compound lo convierten en una herramienta valiosa en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico

Comparación Con Compuestos Similares

CX-5461: Another G-quadruplex binding agent that inhibits ribosomal RNA synthesis.

CX-3543: A compound similar to quarfloxin, also targeting ribosomal DNA interactions.

Telomestatin: A G-quadruplex stabilizer with potential anticancer properties

Uniqueness of this compound: this compound stands out due to its high selectivity for cancer cells and its ability to induce apoptosis without affecting normal cells. Its unique mechanism of action, involving the disruption of nucleolin-ribosomal DNA interactions, sets it apart from other similar compounds .

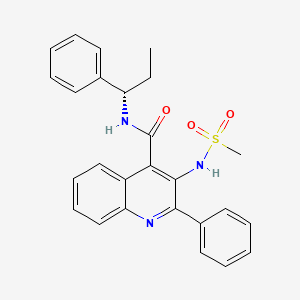

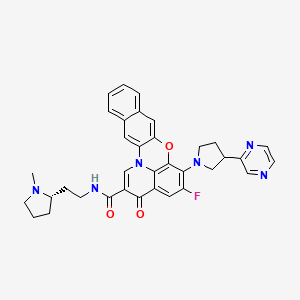

Propiedades

Número CAS |

865311-47-3 |

|---|---|

Fórmula molecular |

C35H33FN6O3 |

Peso molecular |

604.7 g/mol |

Nombre IUPAC |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |

Clave InChI |

WOQIDNWTQOYDLF-RPWUZVMVSA-N |

SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

SMILES isomérico |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |

SMILES canónico |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

Apariencia |

solid powder |

| 865311-47-3 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CX 3543; CX-3543; CX 3543; Quarfloxacin |

Origen del producto |

United States |

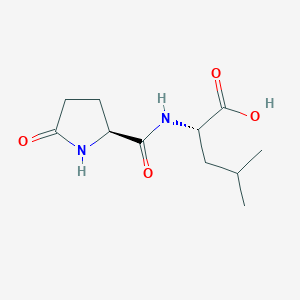

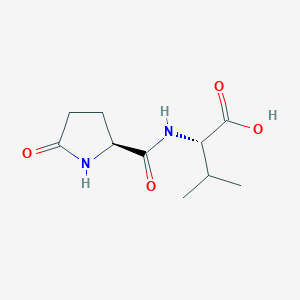

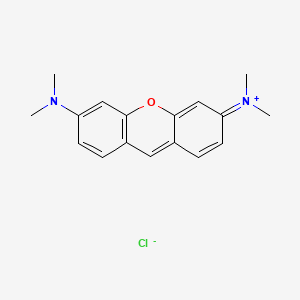

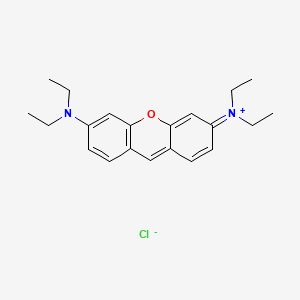

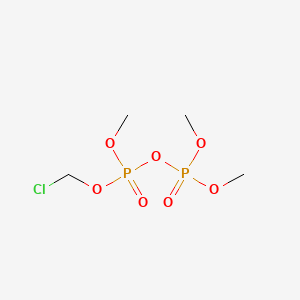

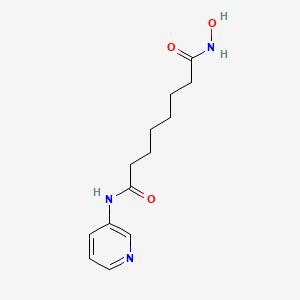

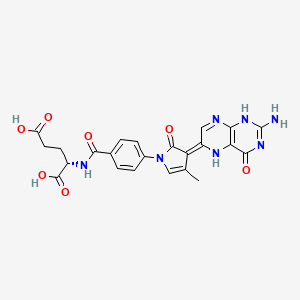

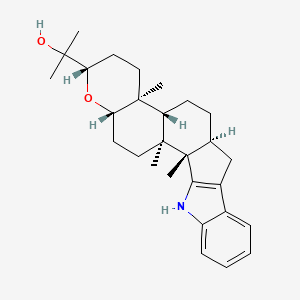

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

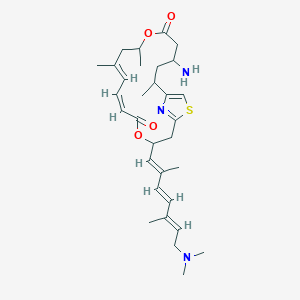

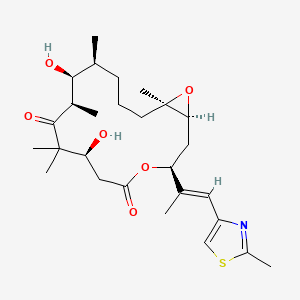

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.